molecular formula C22H27FN4O2 B000231 Sunitinib CAS No. 557795-19-4

Sunitinib

Número de catálogo B000231
Número CAS: 557795-19-4
Peso molecular: 398.5 g/mol
Clave InChI: WINHZLLDWRZWRT-ATVHPVEESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Sunitinib is a small-molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor that was approved by the FDA for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST) in January 2006 . It is used to treat a gastrointestinal stromal tumor (GIST) after other medicines (eg, imatinib) did not work very well .


Synthesis Analysis

Sunitinib malate was synthesized from commercially available materials through an 11-step reaction synthetic route with improved overall yield of 40.0% . The key acid aldehyde is prepared from inexpensive and stable tert-butyl and ethyl acetoacetate in several steps .


Molecular Structure Analysis

Sunitinib is a small molecule that inhibits multiple receptor tyrosine kinases, some of which are implicated in tumor growth, angiogenesis, and metastasis . It specifically blocks multiple tyrosine kinase receptors that are involved in the progression of many tumors .


Chemical Reactions Analysis

The major mechanism for sunitinib metabolism is N-demethylation by cytochrome P450 (CYP) 3A4 in the liver to form the active metabolite SU012662, which is further converted by CYP3A4 into several inactive compounds .


Physical And Chemical Properties Analysis

Sunitinib is a small molecule with a molecular weight of 398.482 g·mol −1 . It is a stable compound that can be handled safely in a laboratory setting .

Aplicaciones Científicas De Investigación

Renal Cell Carcinoma (RCC)

Specific Scientific Field

Oncology and cancer research.

Summary of Application

Sunitinib is widely used as a first-line treatment for advanced or metastatic renal cell carcinoma (RCC). RCC is a type of kidney cancer that originates in the renal tubules. Sunitinib inhibits multiple receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). By targeting these pathways, it suppresses tumor angiogenesis and cell proliferation.

Experimental Procedures

Results

  • Adverse events include fatigue, hypertension, hand-foot syndrome, and hematologic abnormalities .

Gastrointestinal Stromal Tumors (GISTs)

Specific Scientific Field

Oncology and gastrointestinal cancer research.

Summary of Application

Sunitinib is approved for the treatment of advanced GISTs that are resistant to imatinib (another targeted therapy). GISTs are rare tumors arising from the gastrointestinal tract.

Experimental Procedures

Results

  • Adverse effects include fatigue, diarrhea, and skin discoloration .

Pancreatic Neuroendocrine Tumors (pNETs)

Specific Scientific Field

Oncology and pancreatic cancer research.

Summary of Application

Sunitinib is used to treat advanced, well-differentiated pNETs. These tumors arise from the pancreas and exhibit neuroendocrine features.

Experimental Procedures

Results

  • Common side effects include fatigue, diarrhea, and hypertension .

Soft Tissue Sarcomas (STS)

Specific Scientific Field

Oncology and sarcoma research.

Summary of Application

Sunitinib is explored as a treatment option for advanced STS, which includes various malignant soft tissue tumors.

Experimental Procedures

Results

  • Adverse events include fatigue, nausea, and skin discoloration .

Aqueous Solubility Enhancement

Specific Scientific Field

Pharmaceutical chemistry and drug development.

Summary of Application

Researchers have designed and synthesized sunitinib analogues to improve its aqueous solubility. Enhanced solubility can lead to better bioavailability and pharmacokinetics.

Experimental Procedures

  • In vitro antitumor bioactivity is evaluated using methods like the MTT assay .

Results

Bioequivalence Studies

Specific Scientific Field

Pharmacology and clinical research.

Summary of Application

Bioequivalence studies compare generic sunitinib to the original product (Sutent) to ensure similar pharmacokinetics and safety profiles.

Experimental Procedures

Results

  • Generic sunitinib demonstrates comparable pharmacokinetics and safety to Sutent, supporting its clinical use .

Safety And Hazards

Sunitinib is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Direcciones Futuras

The treatment of RCC is likely to change dramatically in the next few years. Current research is investigating the clinical value of more intense treatments by combining multiple effective treatments for RCC . There are also ongoing studies investigating the role of MDM2 antagonism in sunitinib resistance and p53 activation .

Propiedades

IUPAC Name

N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O2/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINHZLLDWRZWRT-ATVHPVEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sunitinib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015397
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>25 mg/mL over pH of 1.2 to 6.8, Solubility at 22 °C (ug/mL): 2582 in 20 mM KCl/HCl buffer (pH 2); 364 in 20 mM phosphate buffer (pH 6), 3.08e-02 g/L
Record name Sunitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01268
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sunitinib
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7932
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Sunitinib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015397
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Sunitinib is a small molecule that inhibits multiple RTKs, some of which are implicated in tumor growth, pathologic angiogenesis, and metastatic progression of cancer. Sunitinib was evaluated for its inhibitory activity against a variety of kinases (>80 kinases) and was identified as an inhibitor of platelet-derived growth factor receptors (PDGFRa and PDGFRb), vascular endothelial growth factor receptors (VEGFR1, VEGFR2 and VEGFR3), stem cell factor receptor (KIT), Fms-like tyrosine kinase-3 (FLT3), colony stimulating factor receptor Type 1 (CSF-1R), and the glial cell-line derived neurotrophic factor receptor (RET). Sunitinib inhibition of the activity of these RTKs has been demonstrated in biochemical and cellular assays, and inhibition of function has been demonstrated in cell proliferation assays. The primary metabolite exhibits similar potency compared to sunitinib in biochemical and cellular assays., Sunitinib malate, an inhibitor of multiple receptor tyrosine kinases, is an antineoplastic agent. Receptor tyrosine kinases (RTKs) are involved in the initiation of various cascades of intracellular signaling events that lead to cell proliferation and/or influence processes critical to cell survival and tumor progression (eg, angiogenesis, metastasis, inhibition of apoptosis), based on the respective kinase. Although the exact mechanism of antineoplastic activity of sunitinib has not been fully elucidated, data from biochemical and cellular assays indicate that sunitinib may inhibit signal transduction pathways involving multiple receptor (ie, cell surface) tyrosine kinases, including platelet-derived growth factor receptors (ie, PDGFR-alpha, PDGFR-beta), vascular endothelial growth factor receptors (ie, VEGFR-1, VEGFR-2, VEGFR-3), stem cell factor receptor (ie, c-Kit), fms-like tyrosine kinase 3 (Flt-3), colony stimulating factor receptor type 1 (CSF-1R), and the glial cell line-derived neurotrophic factor receptor (RET). Sunitinib-induced inhibition of signal transduction pathways involving PDGFR-beta, VEGFR-2, and c-Kit has been confirmed in tumor xenografts expressing receptor tyrosine kinase targets in vivo. Sunitinib has been shown to inhibit growth of tumor cells expressing dysregulated target receptor tyrosine kinases (ie, PDGFR, RET, c-Kit) in vitro; the drug also has been shown to inhibit PDGFR-beta- and VEGFR-2-dependent tumor angiogenesis in vivo., Sunitinib inhibited the phosphorylation of multiple RTKs (PDGFR-beta, VEGFR2, KIT) in tumor xenografts expressing RTK targets in vivo and demonstrated inhibition of tumor growth or tumor regression and/or inhibited metastases in some experimental models of cancer. Sunitinib demonstrated the ability to inhibit growth of tumor cells expressing dysregulated target RTKs (PDGFR, RET, or KIT) in vitro and to inhibit PDGFR-beta- and VEGFR2-dependent tumor angiogenesis in vivo., ... Sunitinib malate is an oral, multitargeted kinase inhibitor with antiangiogenic and antitumor activity due to inhibition of vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor alpha (PDGFR-alpha), and the tyrosine kinases c-KIT and FLT3. Sunitinib has antitumor activity in various cancers, including imatinib-resistant gastrointestinal stromal tumors, metastatic breast cancer, neuroendocrine tumors, and renal-cell carcinoma. ..., Sunitinib, which is a multitargeted tyrosine-kinase inhibitor, exhibits antiangiogenic and antitumor activity, and extends survival of patients with metastatic renal-cell carcinoma (mRCC) and gastrointestinal stromal tumors (GIST). This molecule has also been reported to be associated with cardiotoxicity at a high frequency, but the mechanism is still unknown. In the present study, /investigators/ observed that Sunitinib showed high anti-proliferative effect on H9c2 cardiac muscle cells measured by PI staining and the MTT assay. But apoptotic markers (PARP cleavage, caspase 3 cleavage and chromatin condensation) were uniformly negative in H9c2 cells after Sunitinib treatment for 48 hr, indicating that another cell death pathway may be involved in Sunitinib-induced cardiotoxicity. /Investigators/ found Sunitinib dramatically increased autophagic flux in H9c2 cells. Acidic vesicle fluorescence and high expression of LC3-II in H9c2 cells identified autophagy as a Sunitinib-induced process that might be associated with cytotoxicity. Furthermore, knocking down Beclin 1 by RNA-interference to block autophagy in H9c2 cells revealed that the death rate was decreased when treated with Sunitinib in comparison to control cells. These results confirmed that autophagy plays an important role in Sunitinib-mediated H9c2 cells cytotoxicity. Taken together, the data presented here strongly suggest that autophagy is associated with Sunitinib-induced cardiotoxicity, and that inhibition of autophagy constitutes a viable strategy for reducing Sunitinib-induced cardiomyocyte death thereby alleviating Sunitinib cardiotoxicity., For more Mechanism of Action (Complete) data for Sunitinib (9 total), please visit the HSDB record page.
Record name Sunitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01268
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sunitinib
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7932
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Sunitinib

Color/Form

Orange solid

CAS RN

557795-19-4
Record name Sunitinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=557795-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sunitinib [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0557795194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sunitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01268
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 557795-19-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750690
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name SUNITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V99T50803M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Sunitinib
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7932
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Sunitinib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015397
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sunitinib
Reactant of Route 2
Reactant of Route 2
Sunitinib
Reactant of Route 3
Sunitinib
Reactant of Route 4
Sunitinib
Reactant of Route 5
Sunitinib
Reactant of Route 6
Sunitinib

Citations

For This Compound
135,000
Citations
ED Deeks, GM Keating - Drugs, 2006 - Springer
… sunitinib may increase sunitinib exposure.[30] In healthy male volunteers, mean sunitinib C … by 58% and 69% after coadministration of sunitinib 10mg and ketoconazole 400 mg/day (p-…
Number of citations: 85 link.springer.com
LQM Chow, SG Eckhardt - Journal of clinical oncology, 2007 - ascopubs.org
… Sunitinib demonstrated robust antitumor activity in preclinical studies resulting not only in … approval of sunitinib for treatment of these two diseases. Studies investigating sunitinib alone …
Number of citations: 056 ascopubs.org
BI Rini - Expert opinion on pharmacotherapy, 2007 - Taylor & Francis
… of tumors after cessation of sunitinib occurred in only 6 mice and sunitinib retreatment led to … by a single sunitinib dose in these models. In fact, 20 mg/kg/day of sunitinib treatment in this …
Number of citations: 91 www.tandfonline.com
S Faivre, G Demetri, W Sargent… - Nature reviews Drug …, 2007 - nature.com
… This article reviews the effects of sunitinib on tumour angiogenesis, discusses the tumour … by sunitinib and the translational research that might be required to optimize the use of sunitinib…
Number of citations: 860 www.nature.com
RJ Motzer, BI Rini, RM Bukowski, BD Curti, DJ George… - Jama, 2006 - jamanetwork.com
… Sunitinib malate is an oral multitargeted tyrosine kinase … ObjectiveTo confirm the antitumor efficacy of sunitinib as second… InterventionRepeated 6-week cycles of sunitinib, 50 mg per day …
Number of citations: 586 jamanetwork.com
HK Gan, B Seruga, JJ Knox - Expert opinion on investigational …, 2009 - Taylor & Francis
… studies of sunitinib and other relevant agents. Results/conclusions: Sunitinib revolutionized the … Sunitinib also shows promise in several other tumor types that lack therapeutic options. …
Number of citations: 139 www.tandfonline.com
G Aparicio-Gallego, M Blanco, A Figueroa… - Molecular cancer …, 2011 - AACR
… undesirable sunitinib-associated side effects will help physicians to maximize efficacy of sunitinib … Here, we focus on new insights into molecular mechanisms that may mediate sunitinib-…
Number of citations: 136 aacrjournals.org
O Rixe, B Billemont, H Izzedine - Annals of Oncology, 2007 - annalsofoncology.org
… We aimed to retrospectively analyze a putative correlation between sunitinib … to sunitinib in mRCC. Early and intensive antihypertensive therapy with the goal of maintaining the sunitinib…
Number of citations: 230 www.annalsofoncology.org
M Atkins, CA Jones, P Kirkpatrick - Nature Reviews Drug Discovery, 2006 - nature.com
… In addition, sunitinib inhibits KIT and FLT3REF. 5. Sunitinib was highly efficacious in a number of preclinical tumour models and exhibited acceptable toxicity at efficacious doses5,6, …
Number of citations: 196 www.nature.com
TF Chu, MA Rupnick, R Kerkela, SM Dallabrida… - The Lancet, 2007 - thelancet.com
… sunitinib's effects on left ventricular ejection fraction (LVEF) and blood pressure. We investigated potential mechanisms of sunitinib-… the mode of action of sunitinib in mouse models and …
Number of citations: 185 www.thelancet.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.